molecular formula C15H14O3 B8134746 3'-Hydroxy-biphenyl-3-carboxylic acid ethyl ester

3'-Hydroxy-biphenyl-3-carboxylic acid ethyl ester

Cat. No.: B8134746
M. Wt: 242.27 g/mol
InChI Key: AKBIPERUVGXZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Hydroxybiphenyl-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H14O3 It is a derivative of biphenyl, where a hydroxy group is attached to one phenyl ring and an ethyl ester group is attached to the carboxylic acid on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxybiphenyl-3-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of 3’-Hydroxybiphenyl-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with an ethyl ester derivative under palladium catalysis. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of 3’-Hydroxybiphenyl-3-carboxylic acid ethyl ester often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxybiphenyl-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Hydroxybiphenyl-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Hydroxybiphenyl-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl biphenyl-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-biphenylcarboxylate: Similar structure but without the hydroxy group.

    3-Hydroxybiphenyl: Lacks the carboxylic acid ester group.

Uniqueness

3’-Hydroxybiphenyl-3-carboxylic acid ethyl ester is unique due to the presence of both a hydroxy group and an ethyl ester group on the biphenyl scaffold.

Properties

IUPAC Name

ethyl 3-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBIPERUVGXZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to that of Example 1(h), by reaction of 2 g (13.3 mmol) of 3-methoxymethoxyphenylboronic acid with 1.83 mL (11 mmol) of ethyl 3-iodobenzoate, 1.9 g (72%) of the expected ethyl ester are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.